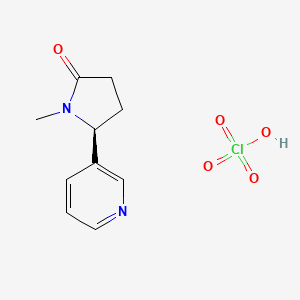

S-(-)-Cotinine Perchlorate

Overview

Description

S-(-)-Cotinine Perchlorate: is a chemical compound that combines cotinine, a metabolite of nicotine, with perchlorate, a powerful oxidizing agent Cotinine is often used as a biomarker for tobacco exposure, while perchlorate is known for its applications in propellants and explosives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Cotinine Perchlorate typically involves the reaction of S-(-)-cotinine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

S-(-)-Cotinine+HClO4→S-(-)-Cotinine Perchlorate

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require stringent safety measures due to the reactive nature of perchloric acid. The product is then purified and characterized using various analytical techniques to ensure its purity and quality.

Chemical Reactions Analysis

Types of Reactions: S-(-)-Cotinine Perchlorate can undergo various chemical reactions, including:

Oxidation: The perchlorate ion can act as a strong oxidizing agent, leading to the oxidation of other compounds.

Reduction: Under specific conditions, the perchlorate ion can be reduced to chloride.

Substitution: The cotinine moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium thiosulfate and iron(II) sulfate can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

Oxidation: Oxidized derivatives of cotinine.

Reduction: Chloride ions and reduced cotinine derivatives.

Substitution: Substituted cotinine derivatives with different functional groups.

Scientific Research Applications

Chemical and Biological Research

1. Model Compound for Reactivity Studies

S-(-)-Cotinine Perchlorate serves as a valuable model compound for investigating the reactivity of perchlorate ions with organic compounds. Researchers utilize this compound to study the oxidative properties of perchlorate and its interactions in different chemical environments. The perchlorate ion acts as a strong oxidizing agent, allowing for diverse chemical reactions such as oxidation, reduction, and substitution.

2. Metabolic Pathway Investigations

In biological research, this compound is used to examine the metabolic pathways associated with cotinine and its impact on biological systems. For instance, studies have shown that cotinine can influence neurotransmitter release by binding to nicotinic acetylcholine receptors. This interaction is crucial for understanding nicotine addiction and the physiological effects of tobacco exposure .

Medical Applications

1. Therapeutic Potential in Nicotine Addiction

this compound is being explored for its therapeutic applications in treating nicotine addiction. The compound's interaction with nicotinic receptors may help develop smoking cessation treatments by modulating the effects of nicotine on the brain. Research indicates that cotinine has a longer half-life than nicotine, which could be beneficial in maintaining stable plasma levels during withdrawal .

2. Biomarker for Tobacco Exposure

As cotinine is commonly used as a biomarker for tobacco exposure, this compound plays a role in analytical methods for detecting cotinine levels in biological samples. This application is critical for studies assessing smoking behavior and compliance in smoking cessation programs .

Industrial Applications

1. Analytical Method Development

The use of this compound in analytical chemistry is significant due to its stability compared to free-base cotinine. It aids in fortifying serum samples to achieve known concentrations of cotinine, facilitating accurate measurements in various biological fluids . This property makes it a preferred standard in laboratories conducting research on tobacco use and exposure.

2. Production of Specialized Chemicals

The compound's unique properties also lend themselves to the production of specialized chemicals and materials within industrial settings. Its reactivity can be harnessed in developing new chemical processes or products that require specific oxidative conditions.

Case Studies

- Nicotine Dependency Research : A study investigated how this compound influenced behavioral responses in animal models subjected to nicotine exposure. Results indicated that this compound could alter the typical responses associated with nicotine addiction, providing insights into potential therapeutic strategies .

- Biomarker Validation Studies : In another study focusing on smoking cessation, researchers utilized this compound to establish reliable biomarkers for assessing compliance among smokers transitioning from high-yield to low-yield cigarettes. The findings highlighted the importance of accurate cotinine measurements in understanding smoking behaviors .

Mechanism of Action

The mechanism of action of S-(-)-Cotinine Perchlorate involves the interaction of cotinine with biological targets and the oxidative properties of perchlorate. Cotinine binds to nicotinic acetylcholine receptors, influencing neurotransmitter release and signaling pathways. Perchlorate, on the other hand, can disrupt iodine uptake in the thyroid gland, affecting thyroid hormone synthesis.

Comparison with Similar Compounds

R-(-)-Cotinine Perchlorate: The enantiomer of S-(-)-Cotinine Perchlorate with similar chemical properties but different biological activity.

Nicotine Perchlorate: Combines nicotine with perchlorate, used in similar research applications.

Cotinine Hydrochloride: A salt form of cotinine used as a biomarker for tobacco exposure.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its interaction with biological targets. Its combination with perchlorate adds oxidative properties, making it a valuable compound for research in both chemistry and biology.

Conclusion

This compound is a compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool for studying the effects of cotinine and perchlorate in various contexts.

Biological Activity

S-(-)-Cotinine Perchlorate is a chemical compound derived from cotinine, a primary metabolite of nicotine, combined with perchlorate, a potent oxidizing agent. This compound has garnered attention in various fields of research due to its potential biological activities and implications for understanding nicotine metabolism and its effects on human health.

This compound is synthesized through the reaction of S-(-)-cotinine with perchloric acid. The general reaction can be represented as follows:

Properties

- Molecular Formula : C10H12ClNO2

- CAS Number : 1217692-15-3

- Molecular Weight : 215.66 g/mol

Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : The perchlorate ion acts as a strong oxidizing agent.

- Reduction : Under specific conditions, perchlorate can be reduced to chloride.

- Substitution : The cotinine moiety can participate in substitution reactions.

This compound exhibits biological activity primarily through the interaction of cotinine with nicotinic acetylcholine receptors (nAChRs). Cotinine acts as a weak agonist at these receptors, influencing neurotransmitter release and signaling pathways. The oxidative properties of perchlorate may also play a role in modulating biological responses.

Pharmacokinetics

Research indicates that cotinine has a longer half-life than nicotine, ranging from 12 to 16 hours, which allows it to persist in biological systems longer than its parent compound. The pharmacokinetic profile includes:

- Volume of Distribution : 0.7–1.0 L/kg for cotinine.

- Plasma Clearance : 0.4–1.0 ml/min/kg for cotinine.

In animal studies, cotinine penetrates the blood-brain barrier (BBB), with significant accumulation observed in brain tissues following administration .

Table 1: Summary of Pharmacokinetic Data for Cotinine and Its Metabolites

| Parameter | Cotinine | Nicotine |

|---|---|---|

| Half-Life (hours) | 12 - 16 | 2 - 2.5 |

| Volume of Distribution (L/kg) | 0.7 - 1.0 | 2.6 - 2.8 |

| Plasma Clearance (ml/min/kg) | 0.4 - 1.0 | 16 - 17 |

| Urinary Excretion (%) | ~10 - 12% unchanged | Varies |

Case Studies

- Neuropharmacological Effects : A study demonstrated that cotinine's penetration into the brain correlates with its effects on neurotransmission, suggesting potential therapeutic applications in neurodegenerative diseases .

- Smoking Cessation Research : Clinical trials indicate that this compound may aid in developing smoking cessation therapies by modulating nicotine withdrawal symptoms .

- Toxicological Assessments : Investigations into perchlorate's effects on thyroid function have highlighted the importance of understanding this compound's biological interactions, particularly regarding iodine uptake disruption.

Table 2: Comparison of Cotinine Derivatives

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Weak nAChR agonist | Combines oxidative properties |

| R-(-)-Cotinine Perchlorate | Similar to S-(-) but different potency | Enantiomer with distinct activity |

| Nicotine Perchlorate | Stronger nAChR agonist | Directly related to nicotine |

| Cotinine Hydrochloride | Used as a biomarker for tobacco use | Salt form facilitating detection |

Q & A

Q. What analytical methods are recommended for validating the purity of S-(-)-Cotinine Perchlorate in experimental settings?

Level: Basic

Methodological Answer:

Purity validation requires a combination of techniques:

- Elemental analysis to confirm empirical composition (e.g., %C, %H, %N, %Cl) .

- Proton NMR and LC tandem mass spectrometry to assess structural integrity and detect impurities (>98% purity threshold) .

- Melting point analysis (e.g., 205.2–208.4°C for trans-3’-hydroxycotinine perchlorate) to verify consistency with literature .

- Chromatographic separation to ensure no degradation products interfere with experimental outcomes .

Q. How does this compound interact with thyroid hormone regulation in human studies?

Level: Advanced

Methodological Answer:

Studies employ multivariate regression models to isolate perchlorate effects:

- Log-transformed urinary perchlorate is used to normalize skewed distributions .

- Adjustments for confounders : urinary creatinine, BMI, serum cotinine, thiocyanate, nitrate, and socioeconomic factors (e.g., poverty index) .

- Stratification by demographic subgroups (sex, age, pregnancy status) reveals differential susceptibility (e.g., men show stronger inverse associations with free thyroxine (FT4)) .

- Dose-response analysis via perchlorate quintiles identifies non-linear effects on hemoglobin (HGB) and hematocrit (HCT) in vulnerable populations .

Q. What key confounding variables must be controlled in epidemiological studies investigating this compound?

Level: Basic

Methodological Answer:

Critical covariates include:

- Urinary creatinine to account for hydration status and renal function .

- Serum cotinine to adjust for tobacco smoke exposure, which alters metabolic pathways .

- Socioeconomic factors (poverty index) linked to dietary perchlorate intake .

- Biomarkers of inflammation (C-reactive protein) and iodine status (if available) to mitigate bias in thyroid endpoints .

Q. How can researchers design studies to identify subpopulations vulnerable to this compound’s thyroid effects?

Level: Advanced

Methodological Answer:

- Stratified sampling by age (e.g., 12–21, 22–49, 50–80 years), sex, and BMI categories to detect heterogeneity .

- Stepwise multivariate regression incorporating log-transformed perchlorate, thiocyanate, and nitrate as continuous or quintile variables .

- Interaction terms to test synergies between perchlorate and other sodium-iodide symporter (NIS) inhibitors (e.g., thiocyanate) .

- Sensitivity analyses excluding participants on thyroid-altering medications (beta-blockers, antidiabetics) .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

Level: Advanced

Methodological Answer:

- Logarithmic transformation of perchlorate concentrations to address right-skewed distributions .

- Multivariable linear regression with restricted cubic splines to model non-linear relationships between perchlorate and FT4/TSH .

- Weighted analyses using NHANES sampling weights to ensure nationally representative estimates .

- Bootstrapping to assess robustness of associations in small subgroups (e.g., pregnant women) .

Q. How can mechanistic studies differentiate this compound’s direct vs. indirect thyroid effects?

Level: Advanced

Methodological Answer:

- In vitro models : Use FRTL-5 rat thyroid cells to measure perchlorate-induced inhibition of iodine uptake .

- Animal studies : Compare wild-type vs. NIS-knockout mice to isolate transporter-specific effects .

- Omics integration : Pair thyroid hormone assays with transcriptomic profiling (e.g., thyroglobulin, deiodinase genes) .

- Pharmacokinetic modeling to distinguish hepatic metabolism (cotinine) from perchlorate’s direct thyroid action .

Q. What methodologies validate this compound as a biomarker in nicotine exposure studies?

Level: Basic

Methodological Answer:

- Calibration curves using certified reference materials (e.g., Toronto Research Chemicals) to ensure accuracy .

- Inter-laboratory comparisons (e.g., CDC, Galbraith Labs) to confirm reproducibility of LC-MS/MS quantification .

- Stability tests under varying storage conditions (temperature, pH) to preempt analyte degradation .

Q. How should researchers reconcile contradictory findings between epidemiological and experimental data on perchlorate toxicity?

Level: Advanced

Methodological Answer:

- Weight-of-evidence synthesis : Integrate NHANES epidemiological data with controlled animal studies (e.g., rat models showing dose-dependent thyroid hyperplasia) .

- Cross-species extrapolation : Apply physiologically based pharmacokinetic (PBPK) models to adjust for human vs. rodent metabolic differences .

- Ecological fallacy mitigation : Use individual-level exposure data instead of regional aggregates to reduce bias .

Q. What experimental designs are recommended for assessing synergistic effects of this compound with other NIS inhibitors?

Level: Advanced

Methodological Answer:

- Factorial design studies exposing thyroid cell lines to perchlorate, thiocyanate, and nitrate in combinatorial doses .

- Generalized estimating equations (GEE) to model additive/multiplicative interactions in longitudinal cohorts .

- Benchmark dose (BMD) analysis to quantify cumulative risk from mixed NIS inhibitors .

Q. How can researchers optimize detection limits for this compound in complex biological matrices?

Level: Basic

Methodological Answer:

- Solid-phase extraction (SPE) with anion-exchange cartridges to isolate perchlorate from urine/serum .

- Ion chromatography-tandem mass spectrometry (IC-MS/MS) for high sensitivity (detection limits <0.1 µg/L) .

- Isotope dilution using ¹⁸O-labeled perchlorate as an internal standard to correct for matrix effects .

Properties

IUPAC Name |

(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClHO4/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8;2-1(3,4)5/h2-3,6-7,9H,4-5H2,1H3;(H,2,3,4,5)/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPGJSNBNYRZDX-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C2=CN=CC=C2.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747378 | |

| Record name | Perchloric acid--(5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217692-15-3 | |

| Record name | 2-Pyrrolidinone, 1-methyl-5-(3-pyridinyl)-, (5S)-, compd. with perchlorate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217692-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchloric acid--(5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.